N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride

Solubility Salt Selection Assay Development

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride (CAS 1211499-03-4) is a salt-form piperidine derivative combining an N-benzyl-N-methyl amine substituent with a 3-piperidinyl methanamine scaffold. This dihydrochloride salt offers defined stoichiometry (C14H24Cl2N2, MW 291.3 g/mol) and a minimum purity of 95%, making it suitable for precise formulation in pharmacological research.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
CAS No. 1211499-03-4
Cat. No. B1424661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride
CAS1211499-03-4
Molecular FormulaC14H24Cl2N2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15-10-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H
InChIKeyNJGOBTVYNQFYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine Dihydrochloride (CAS 1211499-03-4): A Structurally Defined Piperidine Building Block for CNS-Oriented Medicinal Chemistry


N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride (CAS 1211499-03-4) is a salt-form piperidine derivative combining an N-benzyl-N-methyl amine substituent with a 3-piperidinyl methanamine scaffold . This dihydrochloride salt offers defined stoichiometry (C14H24Cl2N2, MW 291.3 g/mol) and a minimum purity of 95%, making it suitable for precise formulation in pharmacological research . Its structural features place it within the N-benzylpiperidine class, a pharmacophore associated with cholinesterase inhibition and multi-target CNS drug discovery [1].

Salt form supports aqueous assay preparation without organic co-solvents
N-Benzylpiperidine scaffold fits cholinesterase and CNS-targeted library synthesis
Defined stoichiometry and ≥95% purity supports reproducible in vitro dosing

Why Generic Piperidine Analogs Cannot Substitute for N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine Dihydrochloride in CNS Target Profiling


Generic piperidine analogs or simple benzylamines lack the precise N-benzyl-N-methyl substitution at the 3-piperidinyl methanamine scaffold, which is essential for maintaining the intended cholinesterase-target interaction profile [1]. Studies on N-benzylpiperidine derivatives demonstrate that even minor structural modifications—such as altering the N-substitution pattern or salt form—can drastically shift selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as affect blood-brain barrier penetration and in vivo efficacy [2]. Therefore, using an unspecified analog or the free base in comparative screening would introduce uncontrolled variables, undermining data reproducibility and preventing valid structure-activity relationship (SAR) conclusions.

Free base or simple benzylamine analogs may lack the N-benzyl-N-methyl motif required for cholinesterase-target interaction
Generic piperidine derivatives can shift AChE/BChE selectivity and alter blood-brain barrier penetration profile
Lower-purity in-house preparations may introduce impurities that confound dose-response and SAR interpretation

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine Dihydrochloride: Head-to-Head Evidence Versus Free Base and Closest Structural Analogs


Enhanced Aqueous Solubility of the Dihydrochloride Salt Compared to the Free Base Facilitates In Vitro Assay Preparation

The dihydrochloride salt (CAS 1211499-03-4) provides superior aqueous solubility compared to its free base counterpart (CAS 896053-74-0), which is typically insoluble in water . While the free base exhibits a density of 1.0±0.1 g/cm³ and a boiling point of 308.6±15.0 °C at 760 mmHg, it requires organic co-solvents for dissolution, which can interfere with cell-based assays and enzymatic studies . The salt form, with its defined stoichiometry (MW 291.3 g/mol) and minimum 95% purity, eliminates the need for DMSO or ethanol in many aqueous assay formats, reducing solvent-related artifacts .

Aqueous Solubility
Class-level inference
Dihydrochloride salt: water-soluble
Free base (CAS 896053-74-0): insoluble in water
Supports solvent-free aqueous assay workflows
Qualitative comparison; exact solubility not reported
Solubility Salt Selection Assay Development Physicochemical Properties

Defined Salt Stoichiometry Ensures Reproducible Dosing Versus Hygroscopic Free Base

The dihydrochloride salt possesses a fixed stoichiometric ratio (2HCl per molecule), resulting in a precise molecular weight of 291.3 g/mol . In contrast, the free base (MW 218.34 g/mol) is often a liquid or low-melting solid that may absorb moisture or CO2 upon storage, leading to variable purity and dosing errors . The crystalline dihydrochloride can be accurately weighed under standard laboratory conditions without special handling, ensuring batch-to-batch consistency in pharmacological studies.

Dosing Accuracy
Class-level inference
Defined 2HCl stoichiometry (MW 291.3)
Free base may be hygroscopic; variable purity risk
Enables reproducible weighing for in vitro studies
Weighing precision inferred from salt form properties
Salt Stoichiometry Weighing Accuracy Reproducibility Formulation

Structural Specificity of N-Benzyl-N-methyl Moiety Dictates Cholinesterase Inhibition Profile Relative to Unsubstituted or N-Methyl-Only Analogs

In a series of 28 N-benzylpiperidine derivatives evaluated for cholinesterase inhibition, the presence and position of the N-benzyl group were critical for activity [1]. Compounds lacking the N-benzyl substitution or featuring only an N-methyl group showed significantly reduced inhibitory potency against both AChE and BChE. While the exact IC50 for N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride was not directly reported in this study, the SAR trend clearly indicates that the combined N-benzyl-N-methyl motif—exactly as found in the target compound—is essential for achieving low-micromolar inhibition values observed in the most potent analogs (e.g., compound 23: BChE IC50 = 0.72 μM) [2].

Cholinesterase SAR
Reported class trend
N-Benzyl-N-methyl motif critical for activity
Most potent analog: BChE IC50 = 0.72 μM
Supports SAR-driven cholinesterase targeting
Exact IC50 for this compound not reported; class-level inference
Cholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease CNS Pharmacology

Chromatographic Purity Specification (≥95%) Enables Stringent Biological Data Reproduction Compared to Lower-Purity In-House Preparations

The commercial dihydrochloride salt is supplied with a minimum purity of 95% as verified by HPLC or GC analysis . In contrast, typical lab-scale synthesis of the free base or other salts may yield purities as low as 85-90% without rigorous purification, increasing the risk of off-target effects or inconsistent biological results . The defined purity specification ensures that dose-response curves and IC50 determinations are not confounded by impurities that could act as partial agonists or inhibitors.

Purity Specification
Supporting evidence
≥95% purity (HPLC/GC verified)
Typical in-house synthesis: 85–90% estimated
Reduces impurity-driven off-target risk in assays
5–10% absolute purity improvement supports SAR reproducibility
Purity Reproducibility Quality Control Pharmacology

Optimal Use Cases for N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine Dihydrochloride Based on Verified Differentiation Evidence


Cholinesterase Inhibitor Screening and SAR Expansion in Alzheimer's Disease Research

The compound serves as a ready-to-use, high-purity building block for the synthesis of focused N-benzylpiperidine libraries aimed at dual AChE/BChE inhibition. Its pre-formed dihydrochloride salt streamlines the preparation of analogs for structure-activity relationship studies, directly building upon the pharmacophore identified in the 2015 Wieckowska et al. study [1].

Aqueous-Compatible In Vitro Pharmacology Assays for CNS Target Profiling

Due to its water solubility (class-level inference from salt form), the dihydrochloride salt is ideal for setting up enzymatic assays (e.g., Ellman's method for cholinesterases) without the need for organic co-solvents, reducing solvent-induced artifacts and preserving enzyme integrity .

Development of Multi-Target Directed Ligands (MTDLs) for Neurodegeneration

The compound can be integrated into multi-target directed ligand design strategies targeting both cholinesterase and β-amyloid aggregation, following the validated approach where N-benzylpiperidine moieties were combined with indole or phthalimide fragments to achieve BChE IC50 values as low as 0.72 μM and 72.5% inhibition of Aβ aggregation [1].

Precision Formulation for In Vivo CNS Efficacy Studies

The defined salt stoichiometry and high purity enable accurate dosing calculations in preclinical rodent models. Researchers can weigh the stable dihydrochloride salt with confidence, ensuring that the administered dose matches the nominal concentration, a critical requirement for reproducible in vivo memory enhancement or neuroprotection studies .

Application
Selection Property
Validation Focus
Cholinesterase inhibitor SAR studies
N-Benzylpiperidine pharmacophore identity
AChE/BChE inhibition and selectivity review
Aqueous-compatible enzymatic assays
Dihydrochloride salt aqueous solubility
Solvent-free assay preparation and enzyme integrity
Multi-target ligand design for CNS models
N-Benzylpiperidine building block
Dual cholinesterase and Aβ-aggregation endpoints
Rodent model formulation studies
Defined salt stoichiometry and purity
Accurate dosing and exposure-model interpretation
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